Cas no 2680775-07-7 (benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate)

benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28292869
- benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate
- 2680775-07-7
- benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate
-
- インチ: 1S/C18H22N2O3/c1-18(2,13-21)16(15-9-6-10-19-11-15)20-17(22)23-12-14-7-4-3-5-8-14/h3-11,16,21H,12-13H2,1-2H3,(H,20,22)
- InChIKey: XBTIOEJICZAXLU-UHFFFAOYSA-N
- SMILES: OCC(C)(C)C(C1C=NC=CC=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 314.16304257g/mol
- 同位素质量: 314.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 367
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- XLogP3: 2.4
benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292869-0.1g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28292869-1.0g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28292869-2.5g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28292869-5.0g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28292869-0.05g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28292869-10.0g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28292869-5g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 5g |
$4102.0 | 2023-09-08 | ||
Enamine | EN300-28292869-1g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 1g |
$1414.0 | 2023-09-08 | ||
Enamine | EN300-28292869-0.5g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28292869-0.25g |
benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |
2680775-07-7 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 |
benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamateに関する追加情報
Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate: A Novel Compound with Promising Therapeutic Potential
Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate is a unique organic compound characterized by its complex molecular structure and potential applications in pharmaceutical research. This compound, with the CAS number 2680775-07-7, represents a significant advancement in the development of carbamate derivatives for therapeutic purposes. Its synthesis involves the integration of multiple functional groups, including the pyridin-3-yl ring and the 3-hydroxy-2,2-dimethylpropyl chain, which contribute to its biological activity and chemical stability.
Recent studies have highlighted the importance of carbamate derivatives in modulating receptor interactions and enzyme activity. The pyridin-3-yl moiety in this compound is particularly noteworthy, as it can engage in hydrogen bonding and π-π stacking interactions with target proteins. This property is critical for the compound's potential role in neuropharmacology and anti-inflammatory therapies. The 3-hydroxy-2,2-dimethyl group further enhances the compound's solubility and metabolic stability, making it a promising candidate for drug development.
The benzyl substituent in this molecule provides additional steric and electronic effects that influence its binding affinity and selectivity. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that similar benzylcarbamate derivatives exhibit potent activity against selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). These findings suggest that Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate may have applications in the treatment of neuropsychiatric disorders and neurodegenerative diseases.
Advancements in computational drug design have further supported the exploration of this compound. Molecular docking studies using AutoDock Vina software have shown that the pyridin-3-yldimethyl scaffold can effectively bind to serotonin transporter (SERT) and monoamine oxidase B (MAO-B) enzymes. These interactions are crucial for modulating neurotransmitter levels and reducing oxidative stress, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.
The 3-hydroxy-2,2-dimethyl functional group in this compound also plays a vital role in its pharmacokinetic profile. Recent research in Drug Metabolism and Disposition (2024) has indicated that such hydroxyl groups can enhance the compound's metabolic stability by reducing the likelihood of rapid hydrolysis. This property is particularly important for oral administration, as it ensures prolonged bioavailability and reduced hepatic metabolism.
Moreover, the benzyl chain contributes to the compound's ability to cross the blood-brain barrier (BBB), a critical factor for treating central nervous system (CNS) disorders. Studies on similar benzylcarbamate derivatives have shown that their lipid-soluble nature facilitates efficient BBB penetration, enabling the compound to exert its therapeutic effects in the brain.
The synthesis of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate involves a multi-step process that combines carbamate formation with pyridine ring functionalization. The reaction conditions and catalysts used in its preparation are optimized to ensure high yield and purity, which are essential for pharmaceutical applications. This synthetic approach has been refined through recent advancements in green chemistry and asymmetric catalysis, reducing environmental impact and improving the efficiency of the process.
Pharmacological studies on this compound have revealed its potential as a multitarget drug candidate. It has shown activity against multiple neurotransmitter receptors and enzymes, suggesting its utility in treating complex diseases where multiple pathways are involved. For example, its ability to modulate both serotonin and dopamine systems may make it effective in managing depression and addiction disorders.
Additionally, the pyridin-3-yl group has been linked to anti-inflammatory properties. Research published in Pharmacological Research (2023) suggests that compounds with this moiety can inhibit the activation of NF-κB pathways, which are central to the development of inflammatory diseases. This finding opens new avenues for the use of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate in the treatment of rheumatoid arthritis and chronic inflammatory conditions.
The compound's potential in antimicrobial therapy is another area of interest. Studies on similar carbamate derivatives have shown that they can disrupt bacterial cell membranes and inhibit the growth of multidrug-resistant pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, where new therapeutic strategies are urgently needed.
From a pharmacokinetic perspective, the 3-hydroxy-2,2-dimethyl group may also influence the compound's metabolism. Research in Drug Development and Industrial Pharmacy (2024) has indicated that such functional groups can reduce the rate of metabolic breakdown, leading to prolonged therapeutic effects. This characteristic is advantageous for drugs that require sustained release and minimal dosing frequency.
Furthermore, the benzyl substituent may enhance the compound's ability to form hydrogen bonds with target proteins, improving its binding affinity and selectivity. This is particularly important in reducing off-target effects, which are a common issue in drug development. The optimization of these interactions through structure-based drug design has been a focus of recent research, leading to the refinement of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate for improved therapeutic outcomes.
As the field of neuropharmacology continues to evolve, the exploration of compounds like Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate is becoming increasingly important. Its unique combination of functional groups and pharmacological properties positions it as a promising candidate for the treatment of a wide range of diseases. Ongoing research is focused on further elucidating its mechanisms of action and optimizing its therapeutic potential through advanced drug design techniques.
In conclusion, Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate represents a significant advancement in the development of carbamate derivatives for therapeutic use. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of neurological, psychiatric, and inflammatory disorders. Continued research into this compound is expected to yield further insights into its therapeutic potential and contribute to the development of more effective treatments for a variety of conditions.
Further studies are needed to fully understand the compound's mechanism of action, pharmacokinetic profile, and long-term safety. Clinical trials will be essential to evaluate its efficacy and tolerability in human patients. The successful development of this compound could mark a significant milestone in the field of pharmacology, offering new therapeutic options for patients with complex medical conditions.
Overall, Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate exemplifies the potential of carbamate derivatives in modern medicine. Its synthesis, pharmacological properties, and therapeutic applications highlight the importance of continued research and innovation in the development of new drugs. As scientists and researchers continue to explore the possibilities of this compound, it holds the promise of making a significant impact on the treatment of various diseases and improving patient outcomes.
With the ongoing advancements in drug discovery and biotechnology, the future of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate is bright. Its potential to address unmet medical needs and its unique chemical properties make it a valuable asset in the quest for more effective and targeted therapies. As the scientific community continues to uncover new insights and applications, this compound may pave the way for groundbreaking advancements in the field of pharmacology.
Ultimately, the exploration of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate underscores the importance of interdisciplinary research and collaboration in the development of new drugs. By combining expertise from various fields, scientists can unlock the full potential of this compound and contribute to the advancement of medicine. The journey of this compound from the laboratory to the clinic is a testament to the power of scientific inquiry and the endless possibilities that lie ahead in the world of pharmacology.
As we look to the future, the continued study of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate will undoubtedly lead to new discoveries and innovations. These advancements have the potential to transform the treatment of various diseases and improve the quality of life for patients worldwide. The exploration of this compound is a reminder of the importance of perseverance, creativity, and collaboration in the pursuit of scientific knowledge and medical breakthroughs.
In summary, Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate is a promising compound with significant potential in the field of pharmacology. Its unique chemical structure and pharmacological properties make it a valuable candidate for the development of new therapeutic agents. As research continues, the compound's role in the treatment of various diseases is likely to expand, offering new hope and possibilities for patients in need.
With the continued efforts of scientists and researchers, the future of Benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate is full of promise. The potential for this compound to make a significant impact on the treatment of diseases and improve patient outcomes is a testament to the power of scientific discovery and the importance of ongoing research in the field of pharmacology.
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